![molecular formula C12H14Cl2N2O3S B2678387 1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine CAS No. 923756-84-7](/img/structure/B2678387.png)
1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2-Chlorophenyl)sulfonyl]piperazine” is a specialty product used in proteomics research . It has a molecular formula of C10H13ClN2O2S and a molecular weight of 260.74 .
Synthesis Analysis
Piperazine synthesis involves various methods, including the use of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions . A series of sulfonyl piperazine analogs have been prepared and evaluated, with modifications in the phenyl and N-acetyl groups .Molecular Structure Analysis
The molecular structure of “1-[(2-Chlorophenyl)sulfonyl]piperazine” consists of a piperazine ring with a sulfonyl group attached to one nitrogen and a 2-chlorophenyl group attached to the sulfonyl group .Chemical Reactions Analysis
Sulfonyl radicals, which are part of the structure of this compound, are usually produced from various thiols and sulfonyl derivatives in high efficiency by single-electron-transfer (SET) oxidation .Physical And Chemical Properties Analysis
The compound “1-[(2-Chlorophenyl)sulfonyl]piperazine” has a molecular weight of 260.74 . More specific physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Development of Adenosine A2B Receptor Antagonists
A study by Borrmann et al. (2009) focused on developing adenosine A2B receptor antagonists, which have potential therapeutic applications in treating diseases such as asthma, cancer, and type 2 diabetes. The research involved the synthesis and characterization of a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, where 1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine could potentially serve as a precursor. The study identified potent compounds with subnanomolar affinity and high selectivity for the A2B receptor, highlighting the importance of such intermediates in medicinal chemistry (Borrmann et al., 2009).
Synthesis of Melanocortin-4 Receptor Ligands
Tran et al. (2008) synthesized piperazinebenzylamine derivatives from constrained five-membered rings, exploring their binding affinities at the human melanocortin-4 receptor. This receptor is significant for its role in regulating appetite and energy homeostasis. The derivatives, potentially synthesized using intermediates like 1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine, showed similar or lower potency compared to acyclic analogs, contributing to the ongoing search for obesity treatments (Tran et al., 2008).
Antimicrobial Activity of Piperazine Derivatives
Patel, Desai, and Mistry (2004) prepared novel N-substituted piperazine derivatives containing sulfonyloxy aniline moiety, showcasing the antimicrobial potential of such compounds. The synthesis pathway likely incorporates 1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine as a key intermediate. These derivatives exhibit promise in combating microbial infections, underlining the importance of developing new antimicrobials in response to rising antibiotic resistance (Patel, Desai, & Mistry, 2004).
Direcciones Futuras
Piperazine-based compounds are gaining prominence in today’s research due to their presence in many biologically active compounds . Sulfonyl fluorides, which are part of the structure of this compound, have found significant utility as reactive probes in chemical biology and molecular pharmacology . These areas of research may provide future directions for the study and application of “1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine”.
Propiedades
IUPAC Name |
2-chloro-1-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c13-9-12(17)15-5-7-16(8-6-15)20(18,19)11-4-2-1-3-10(11)14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLNLCOVLFALLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B2678304.png)
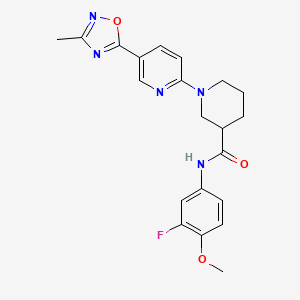
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2678310.png)
![Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate](/img/structure/B2678311.png)
![Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate](/img/structure/B2678312.png)

![2-Amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2678314.png)
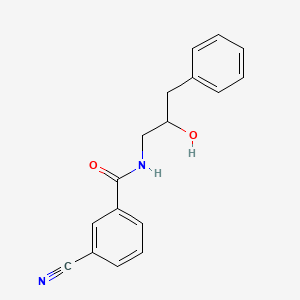
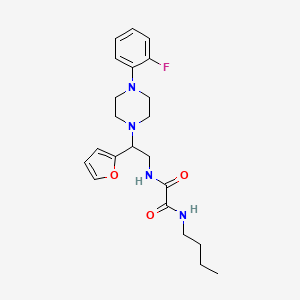
![ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/no-structure.png)
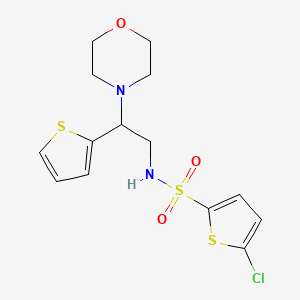
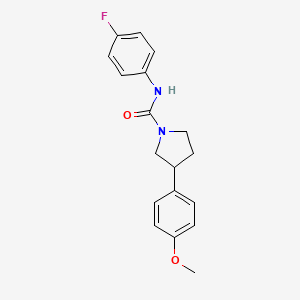
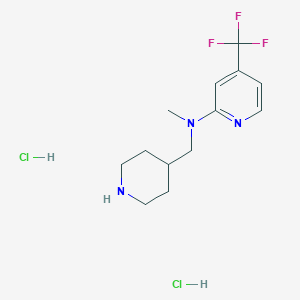
![6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2678326.png)